molecular formula C13H17ClN4O4 B11930626 Gly-Pro-pNA (hydrochloride)

Gly-Pro-pNA (hydrochloride)

Cat. No.: B11930626
M. Wt: 328.75 g/mol
InChI Key: VBBFIBMVFSUUBP-MERQFXBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Pro-pNA (hydrochloride) involves the coupling of glycyl-L-proline with p-nitroaniline. The reaction typically proceeds in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of Gly-Pro-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

Gly-Pro-pNA (hydrochloride) primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by dipeptidyl peptidase IV (DPP IV), resulting in the release of p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

    Enzyme: Dipeptidyl peptidase IV (DPP IV)

    Buffer: Tris-HCl buffer (pH 8.0)

    Temperature: 37°C

    Detection: Absorbance at 405 nm

Major Products Formed

The major product formed from the enzymatic cleavage of Gly-Pro-pNA (hydrochloride) is p-nitroaniline, which is detected by its absorbance at 405 nm .

Scientific Research Applications

Gly-Pro-pNA (hydrochloride) is extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine. Some of its key applications include:

Mechanism of Action

Gly-Pro-pNA (hydrochloride) exerts its effects by serving as a substrate for dipeptidyl peptidase IV (DPP IV). The enzyme cleaves the compound at the glycyl-prolyl bond, releasing p-nitroaniline. The activity of DPP IV can then be quantified by measuring the absorbance of p-nitroaniline at 405 nm . This mechanism is crucial for studying the enzyme’s function and for screening potential inhibitors .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17ClN4O4

Molecular Weight

328.75 g/mol

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H/t11-;/m0./s1

InChI Key

VBBFIBMVFSUUBP-MERQFXBCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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